molecular formula C10H17N3O2 B4775279 2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one CAS No. 5404-08-0

2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one

Cat. No.: B4775279
CAS No.: 5404-08-0
M. Wt: 211.26 g/mol
InChI Key: HGYBVNLGUQVKPD-UHFFFAOYSA-N
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Description

2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one is a heterocyclic compound with a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with butyl(methyl)amine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridazine core and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[[butyl(methyl)amino]methyl]-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-4-7-12(2)8-13-10(15)6-5-9(14)11-13/h5-6H,3-4,7-8H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYBVNLGUQVKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CN1C(=O)C=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365583
Record name BAS 00436541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5404-08-0
Record name BAS 00436541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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